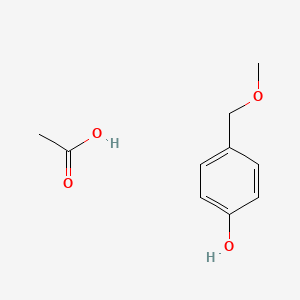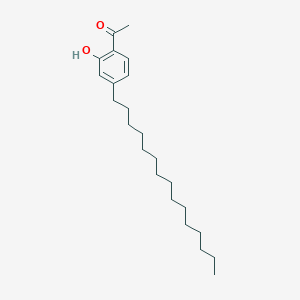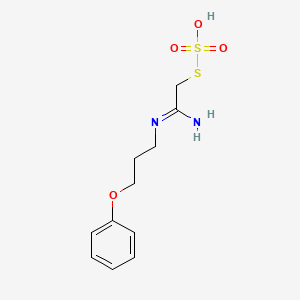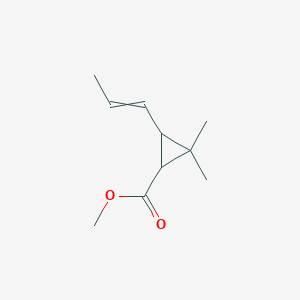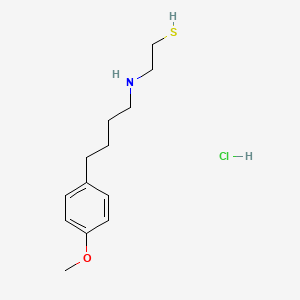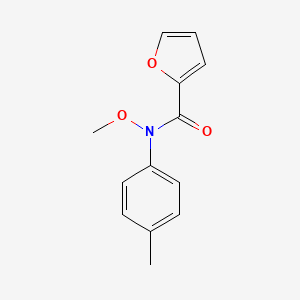![molecular formula C18H13N3O2 B14659285 2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]- CAS No. 38073-34-6](/img/structure/B14659285.png)
2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]- is a complex organic compound that belongs to the class of nitriles and indoles. This compound is characterized by the presence of a nitrile group (–C≡N), a nitro group (–NO₂), and an indole moiety, which is a common structural motif in many natural products and pharmaceuticals. The phenylmethyl group attached to the indole ring further enhances its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]- typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The nitrile group can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with sodium or potassium cyanide in an aprotic solvent like ethanol . The nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and green chemistry principles, such as solvent recycling and waste minimization, are also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitrile group can be reduced to an amine using lithium aluminum hydride (LiAlH₄).
Substitution: The indole ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH₄), diethyl ether.
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the indole ring.
Scientific Research Applications
2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Acrylonitrile: A simpler nitrile compound used in the production of plastics and synthetic fibers.
Indole-3-acetonitrile: An indole derivative with a nitrile group, used in plant growth regulation.
2-Nitro-1-phenyl-1-propanol: A nitro compound with similar structural features.
Uniqueness
2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]- is unique due to its combination of a nitrile group, a nitro group, and an indole moiety. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
38073-34-6 |
|---|---|
Molecular Formula |
C18H13N3O2 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
3-(1-benzylindol-3-yl)-2-nitroprop-2-enenitrile |
InChI |
InChI=1S/C18H13N3O2/c19-11-16(21(22)23)10-15-13-20(12-14-6-2-1-3-7-14)18-9-5-4-8-17(15)18/h1-10,13H,12H2 |
InChI Key |
OCAFGLRISFPHFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


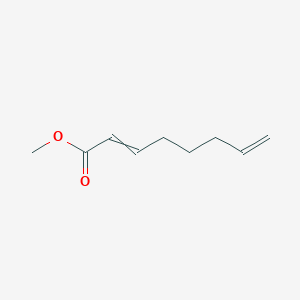
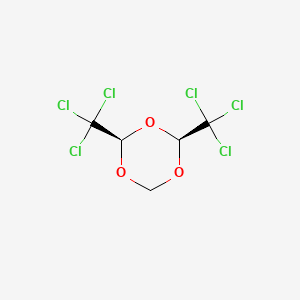
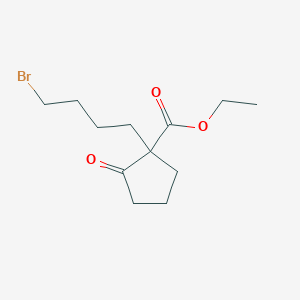
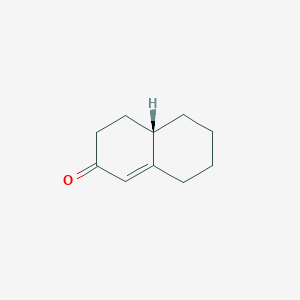
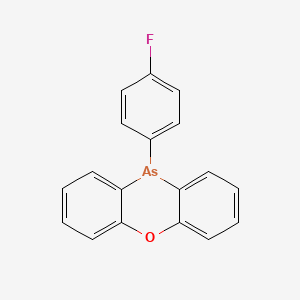
![(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane](/img/structure/B14659237.png)

